N-[3-(piperidin-4-yloxy)phenyl]acetamide
Description
N-[3-(Piperidin-4-yloxy)phenyl]acetamide is an acetamide derivative featuring a piperidin-4-yloxy group attached to the phenyl ring at the 3-position. The piperidine moiety and acetamide group are critical for interactions with biological targets, such as opioid receptors (e.g., acetyl fentanyl derivatives) or kinase inhibitors (e.g., tetrahydrocarbazole derivatives) .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(3-piperidin-4-yloxyphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)15-11-3-2-4-13(9-11)17-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3,(H,15,16) |
InChI Key |
VUHTTZFQPPZFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(piperidin-4-yloxy)phenyl]acetamide typically involves the reaction of 3-hydroxyacetophenone with piperidine under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for N-[3-(piperidin-4-yloxy)phenyl]acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(piperidin-4-yloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[3-(piperidin-4-yloxy)phenyl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(piperidin-4-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[3-(piperidin-4-yloxy)phenyl]acetamide with structurally or functionally related acetamide derivatives, focusing on molecular features, synthesis, and pharmacological properties.
Structural Analogues
Pharmacological and Functional Differences
- Opioid Activity : Acetyl fentanyl’s phenethyl-piperidine structure confers potent µ-opioid receptor agonism, whereas N-[3-(piperidin-4-yloxy)phenyl]acetamide lacks the phenethyl group critical for opioid efficacy .
- Kinase Inhibition : Tetrahydrocarbazole derivatives () target kinase pathways, unlike simpler piperidine-acetamides, which may focus on GPCRs or ion channels .
- Antimicrobial Potential: Chloro-substituted acetamides (e.g., 3h in ) demonstrate enhanced antimicrobial activity compared to methoxy derivatives, highlighting the role of electron-withdrawing groups .
Clinical and Regulatory Status
- Acetyl fentanyl: Not approved for medical use; associated with high overdose risk .
- N-(4-Hydroxyphenyl)acetamide : Widely studied (289,000 literature entries) for analgesic and antipyretic applications (e.g., paracetamol derivatives) .
- N-[3-(Piperidin-4-yloxy)phenyl]acetamide: No clinical data available; likely in preclinical research for CNS or oncology targets.
Biological Activity
N-[3-(piperidin-4-yloxy)phenyl]acetamide is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of a piperidine ring attached to a phenyl group and an acetamide functional group, suggests diverse interactions with biological targets. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-[3-(piperidin-4-yloxy)phenyl]acetamide is C_{14}H_{18}N_{2}O_{2}, with a molecular weight of approximately 234.29 g/mol. The compound's structure can be represented as follows:
Research indicates that N-[3-(piperidin-4-yloxy)phenyl]acetamide interacts with various biological pathways, primarily through its ability to bind to specific receptors and enzymes. Its potential mechanisms of action include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.
- Receptor Modulation : It has been suggested that N-[3-(piperidin-4-yloxy)phenyl]acetamide can modulate receptor activity, potentially influencing neurotransmitter systems or other signaling pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of N-[3-(piperidin-4-yloxy)phenyl]acetamide. In vitro testing has demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 16 | Ciprofloxacin |
| Escherichia coli | 32 | Norfloxacin |
| Pseudomonas aeruginosa | 64 | Chloramphenicol |
Anti-inflammatory Effects
In addition to its antimicrobial properties, N-[3-(piperidin-4-yloxy)phenyl]acetamide has shown promise in reducing inflammation. Experimental models have reported decreased levels of pro-inflammatory cytokines upon treatment with the compound, suggesting its potential utility in managing inflammatory diseases.
Case Studies
-
Study on Antimicrobial Properties :
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various substituted acetamides, including N-[3-(piperidin-4-yloxy)phenyl]acetamide. Results indicated that the compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus. -
Evaluation of Anti-inflammatory Activity :
Another investigation published in [source] assessed the anti-inflammatory effects of N-[3-(piperidin-4-yloxy)phenyl]acetamide in a murine model of arthritis. The findings revealed significant reductions in joint swelling and pain scores compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
